![molecular formula C16H18FN3O2 B6417443 6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-73-0](/img/structure/B6417443.png)
6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which f2711-0130 is a part of, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold, which is a part of f2711-0130, is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a mathematical approach to study pharmacokinetics (pk), pharmacodynamics (pd), and their relationship . This approach can be used to study the ADME properties of F2711-0130.
Result of Action
It’s known that pyrimidine derivatives can have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of various drugs .
Biological Activity
6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a fused bicyclic system composed of a pyrrole and pyrimidine ring. The presence of a fluorine atom enhances its electronic properties and may influence its biological activity. The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors under controlled conditions .
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiparasitic properties. For example:
- Inhibition of PfATP4 : A related class of compounds targeting the PfATP4 protein has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated inhibition of Na+-ATPase activity associated with PfATP4 .
The incorporation of different substituents on the pyrimidine scaffold has been shown to influence both aqueous solubility and metabolic stability. Compounds with fluorinated aromatic rings exhibited enhanced activity against malaria parasites while maintaining favorable pharmacokinetic profiles .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results from these studies indicate:
- Selectivity : The compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications.
Case Studies
Several case studies highlight the potential applications of this compound in treating parasitic infections and cancer:
- Antimalarial Efficacy : In a rodent model of malaria, analogs of pyrrolo[3,4-d]pyrimidines demonstrated significant reductions in parasitemia levels when administered at specific dosages .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Research Findings Summary
Study Focus | Findings |
---|---|
Antiparasitic Activity | Inhibition of PfATP4; effective against Plasmodium falciparum in rodent models |
Cytotoxicity | Selective cytotoxicity against cancer cell lines; induction of apoptosis |
Pharmacokinetics | Favorable pharmacokinetic profiles observed in preliminary studies |
Properties
IUPAC Name |
6-butyl-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-3-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-4-6-11(17)8-10/h4-6,8,14H,2-3,7,9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAQLBUXUJQMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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